molecular formula C22H28O3 B1668266 Canrenone CAS No. 976-71-6

Canrenone

Cat. No.: B1668266
CAS No.: 976-71-6
M. Wt: 340.5 g/mol
InChI Key: UJVLDDZCTMKXJK-GMTJQTPWSA-N
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Mechanism of Action

Target of Action

Canrenone is an antimineralocorticoid , which means it primarily targets the mineralocorticoid receptor (MR) . This receptor plays a crucial role in the regulation of blood pressure and electrolyte balance.

Mode of Action

As an antimineralocorticoid, this compound acts as an antagonist to the mineralocorticoid receptor . It binds to these receptors and inhibits their action, thereby blocking the effects of mineralocorticoids like aldosterone. This results in increased excretion of sodium and water, while decreasing the excretion of potassium .

Biochemical Pathways

It is known that the drug’s action on the mineralocorticoid receptor influences therenin-angiotensin-aldosterone system (RAAS) . By blocking the effects of aldosterone, this compound disrupts the normal function of this system, leading to alterations in electrolyte balance and blood pressure regulation.

Pharmacokinetics

It is known that this compound is an active metabolite of spironolactone , suggesting that it may share similar pharmacokinetic properties

Result of Action

The primary result of this compound’s action is a diuretic effect . By blocking the action of aldosterone on the mineralocorticoid receptor, this compound promotes the excretion of sodium and water, while reducing the excretion of potassium. This can help to reduce blood pressure and treat conditions like heart failure and edema .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the geometry of the impeller in a bioreactor can greatly influence the biotransformation efficiency of this compound . Additionally, the drug’s action may be affected by the patient’s physiological state, such as the presence of certain diseases or conditions.

Biochemical Analysis

Biochemical Properties

Canrenone acts as a specific antagonist of aldosterone . It exerts its effects by binding competitively to the mineralocorticoid receptor located in the kidneys, heart, and blood vessels . This binding inhibits the aldosterone-induced sodium retention leading to an increase in sodium and subsequently water excretion, and potassium retention .

Cellular Effects

This compound has been found to be effective in the treatment of hirsutism in women . In people with chronic heart failure, treatment with this compound has shown a mortality benefit compared to placebo . It has been found to have approximately 10 to 25% of the potassium-sparing diuretic effect of spironolactone .

Molecular Mechanism

This compound and its active metabolites act as specific antagonists of aldosterone, and exert their effects by binding competitively to the mineralocorticoid receptor located in the kidneys, heart, and blood vessels . This prevents remodeling, decreases inflammation, and improves proteinuria .

Temporal Effects in Laboratory Settings

The pharmacokinetics of this compound are based on its metabolites, as the parent compound is rapidly metabolized . After multiple oral doses of 2 mg this compound per kg for 5 consecutive days, steady-state conditions are reached by day 3 and only a slight accumulation of this compound is observed .

Dosage Effects in Animal Models

In a study involving dogs, equinatriuretic doses of this compound showed more potent anti-inflammatory and anti-fibrotic effects on the kidney in rodent models . There were no adverse clinical or biochemical effects seen at any this compound dosage during treatment .

Metabolic Pathways

This compound is rapidly and completely metabolized by the liver into its active metabolites, this compound, 7α-thiomethyl-spironolactone, and 6β-hydroxy-7α-thiomethyl-spironolactone, which are the primary metabolites in the dog .

Transport and Distribution

This compound is mainly excreted via its metabolites. Plasma clearance of this compound is 3 L/h/kg for this compound, in dogs . After oral administration of radiolabelled this compound to the dog, 66% of the dose is recovered in feces and 12% in the urine .

Subcellular Localization

Given its mechanism of action, it is likely that this compound and its metabolites primarily localize to the cytoplasm where they can interact with mineralocorticoid receptors .

Properties

CAS No.

976-71-6

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

IUPAC Name

(10R,13S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

InChI

InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16?,17?,18?,20-,21-,22+/m0/s1

InChI Key

UJVLDDZCTMKXJK-GMTJQTPWSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=CC3C2CC[C@]4(C3CC[C@@]45CCC(=O)O5)C

SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C

Appearance

Solid powder

melting_point

150 °C

976-71-6

physical_description

Solid

Pictograms

Irritant; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aldadiene;  BRN 0046602;  BRN-0046602;  BRN0046602;  Luvion;  NSC 261713;  NSC-261713;  NSC 261713Phanurane

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 7β-acetylthio derivative can be converted into the spironolactone by treating the 7β-acetylthio derivative with a base such as sodium hydroxide or sodium methoxide to give the starting material, 17-hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid γ-lactone, followed by the addition reaction with thioacetic acid. (This method is hereinafter referred to as "elimination-addition method".)
[Compound]
Name
7β-acetylthio
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reactant
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spironolactone
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[Compound]
Name
7β-acetylthio
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Three
Name
sodium methoxide
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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